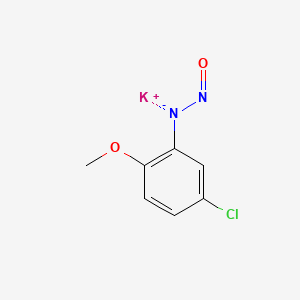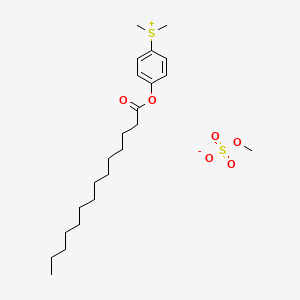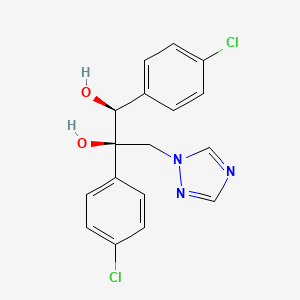
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidinone core with a tetrahydrofuran ring attached, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone typically involves the reaction of a pyrimidinone derivative with a tetrahydrofuran moiety. One common method includes the use of a base-catalyzed reaction where the pyrimidinone is reacted with tetrahydrofuran under controlled temperature and pressure conditions. The reaction may require a catalyst such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated pyrimidinones, tetrahydropyrimidinones, and substituted pyrimidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2-furanyl)-5-fluorouracil: Known for its use in cancer treatment, this compound shares the tetrahydrofuran moiety but differs in its pyrimidine core.
1-(Tetrahydro-2-furoyl)piperazine: This compound also features a tetrahydrofuran ring but is structurally distinct due to the presence of a piperazine ring.
Uniqueness
5-(Tetrahydro-2-furanyl)-4(1H)-pyrimidinone is unique due to its specific combination of a pyrimidinone core and a tetrahydrofuran ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
153004-45-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-6(4-9-5-10-8)7-2-1-3-12-7/h4-5,7H,1-3H2,(H,9,10,11) |
Clé InChI |
GMTFOCTWVDJJNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=CN=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















